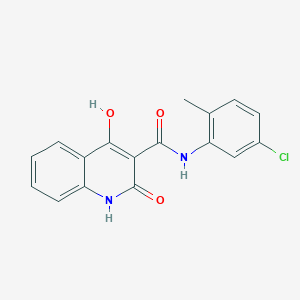

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

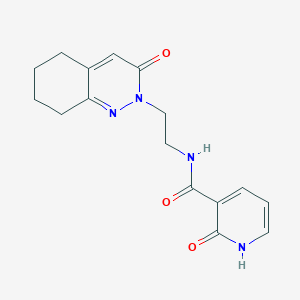

This compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their presence in many bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also has a carboxamide group attached to the 3-position of the quinoline and a 5-chloro-2-methylphenyl group attached to the nitrogen of the carboxamide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence of the quinoline core and the various substituents .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Agents

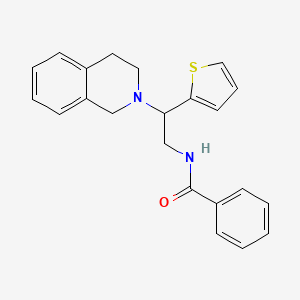

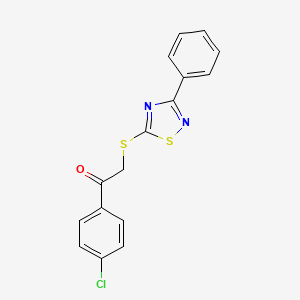

Researchers have synthesized various derivatives of quinoline and thiazolidinone compounds, including N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide analogs, to explore their antimicrobial and antifungal potentials. These studies demonstrate significant in vitro antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011). Additionally, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis with lower cytotoxicity profiles (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Anticancer Agents

Quinoline-3-carboxamide derivatives have been synthesized and assessed for their cytotoxic activities against various cancer and non-malignant cell lines. The fluorescent properties of these compounds were also evaluated, with the research yielding interesting data that suggest potential applications as anticancer and fluorescent agents (Funk et al., 2015).

Synthesis and Reactivity Studies

Studies have also focused on the synthesis and reactivity of quinoline derivatives, exploring efficient synthetic routes and mechanisms of reaction. For instance, research on laquinimod, a quinoline-3-carboxamide, delved into its synthesis, highlighting the reactivity of this compound class and proposing a mechanistic model for its formation from precursors. This work underscores the broader applicability of quinoline-3-carboxamides in pharmaceutical development (Jansson et al., 2006).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withEnoyl-[acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of the bacteria.

Mode of Action

Based on its structural similarity to other compounds, it is plausible that it binds to its target enzyme and inhibits its activity . This inhibition could disrupt the fatty acid synthesis pathway, leading to the death of the bacteria.

Biochemical Pathways

The compound likely affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH], it could prevent the synthesis of essential fatty acids, disrupting the bacterial cell wall formation and function.

Result of Action

The inhibition of the fatty acid synthesis pathway could lead to the death of Mycobacterium tuberculosis . This is due to the disruption of the bacterial cell wall formation and function, which are essential for the bacteria’s survival and virulence.

Propiedades

IUPAC Name |

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-9-6-7-10(18)8-13(9)20-17(23)14-15(21)11-4-2-3-5-12(11)19-16(14)22/h2-8H,1H3,(H,20,23)(H2,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCVMSJNKWZLCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,3-Oxazol-2-YL)-2-phenylethyl]prop-2-enamide](/img/structure/B2397886.png)

![9-(4-Bromophenyl)-3-[(2-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[(4-Chlorobenzyl)sulfonyl]-4,6-dimethyl-2-pyridinol](/img/structure/B2397893.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2397896.png)

![5-Bromo-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2397898.png)

![1-(1,3-benzothiazol-2-yl)-3-{[(4-methylphenyl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B2397903.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2397904.png)

![N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2397905.png)

![1-Cyclohexyl-3-[(4-methylbenzoyl)amino]thiourea](/img/structure/B2397906.png)